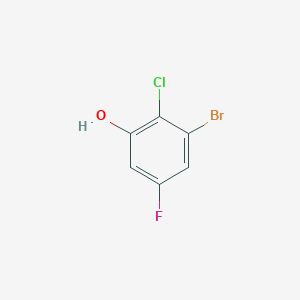

3-Bromo-2-chloro-5-fluorophenol

Description

3-Bromo-2-chloro-5-fluorophenol is a halogenated phenolic compound with the molecular formula C₆H₃BrClFO and a molecular weight of 225.44 g/mol. The substituents are positioned at 2-chloro, 3-bromo, and 5-fluoro on the phenolic ring (hydroxyl group at position 1).

Properties

IUPAC Name |

3-bromo-2-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMCXXCEGCNDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluorophenol typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as ethyl acetate, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, reagent addition, and reaction time is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluorophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Cross-Coupling Reactions: The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed under mild conditions to facilitate the coupling reactions.

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorophenol involves its interaction with molecular targets through various pathways:

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, enhancing the binding affinity of synthesized APIs.

Metal-Catalyzed Coupling: The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming stable carbon-carbon bonds.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Biological Activity

3-Bromo-2-chloro-5-fluorophenol (C₆H₃BrClF) is a halogenated aromatic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : C₆H₃BrClF

- Molecular Weight : 207.45 g/mol

- Physical Appearance : White to light yellow solid

- Melting Point : 36 °C to 40 °C

The unique arrangement of bromine, chlorine, and fluorine atoms on the phenol ring contributes to its distinct chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

| Activity Type | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antimicrobial | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of bacterial enzyme activity |

| Anticancer | Leukemia cell lines | Disruption of cell proliferation pathways |

Antimicrobial Activity

This compound has been shown to exhibit antimicrobial properties against several bacterial strains. Studies have demonstrated its effectiveness against common pathogens such as E. coli, S. aureus, and P. aeruginosa. The mechanism of action primarily involves the inhibition of bacterial enzyme activity, which is critical for the survival and proliferation of these microorganisms.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of leukemia cell lines by interfering with cellular pathways essential for cancer cell proliferation. This disruption may occur through various mechanisms, including the induction of apoptosis or cell cycle arrest .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antibacterial activity of various halogenated phenols, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Anticancer Mechanism Investigation :

Another study focused on the effects of halogenated phenols on leukemia cell lines. The findings revealed that this compound could induce apoptosis in these cells, highlighting its potential as an anticancer drug candidate .

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The presence of halogen atoms enhances the compound's binding affinity to specific enzymes or receptors within microbial cells or cancerous tissues.

- Cellular Pathway Disruption : In cancer cells, the compound may disrupt pathways critical for cell division and survival, leading to increased apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.